molecular formula C15H13BrO B145631 2-Bromo-4'-ethylbenzophenone CAS No. 137327-29-8

2-Bromo-4'-ethylbenzophenone

Cat. No.: B145631
CAS No.: 137327-29-8
M. Wt: 289.17 g/mol
InChI Key: UETFDBLPQUNDGD-UHFFFAOYSA-N
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Description

2-Bromo-4’-ethylbenzophenone is an organic compound with the molecular formula C15H13BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the second position of the phenyl ring and an ethyl group is attached to the fourth position of the other phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4’-ethylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The reaction involves the acylation of 2-bromobenzoyl chloride with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like carbon disulfide or dichloromethane under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of 2-Bromo-4’-ethylbenzophenone follows a similar route but on a larger scale. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-ethylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Products vary depending on the nucleophile used (e.g., 2-amino-4’-ethylbenzophenone).

    Reduction: 2-Bromo-4’-ethylbenzyl alcohol.

    Oxidation: 2-Bromo-4’-ethylbenzoic acid.

Scientific Research Applications

2-Bromo-4’-ethylbenzophenone is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4’-methylbenzophenone
  • 2-Bromo-4’-methoxybenzophenone
  • 2-Bromo-4’-chlorobenzophenone

Comparison

2-Bromo-4’-ethylbenzophenone is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties. Compared to 2-Bromo-4’-methylbenzophenone, the ethyl group provides a slightly larger steric hindrance, potentially affecting the compound’s behavior in substitution reactions. The presence of different substituents (e.g., methoxy, chloro) in similar compounds can lead to variations in electronic effects, impacting the compound’s reactivity and applications.

Properties

IUPAC Name

(2-bromophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETFDBLPQUNDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641760
Record name (2-Bromophenyl)(4-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137327-29-8
Record name (2-Bromophenyl)(4-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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